molecular formula C10H7Cl2NO B15294065 1-(4,5-dichloro-1H-indol-3-yl)-ethanone

1-(4,5-dichloro-1H-indol-3-yl)-ethanone

Cat. No.: B15294065
M. Wt: 228.07 g/mol
InChI Key: ADWXRSCMMGXVQA-UHFFFAOYSA-N
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Description

1-(4,5-Dichloro-1H-indol-3-yl)-ethanone is a chemical compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. The compound’s structure includes an indole core substituted with two chlorine atoms at positions 4 and 5, and an ethanone group at position 3. This unique structure imparts specific chemical and physical properties, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4,5-Dichloro-1H-indol-3-yl)-ethanone can be synthesized through several methods. One common approach involves the chlorination of 1H-indole-3-ethanone using reagents such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance yield and efficiency. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability. The use of automated systems and real-time monitoring can further improve the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4,5-Dichloro-1H-indol-3-yl)-ethanone undergoes various chemical reactions, including:

    Oxidation: The ethanone group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed:

    Oxidation: Formation of 1-(4,5-dichloro-1H-indol-3-yl)acetic acid.

    Reduction: Formation of 1-(4,5-dichloro-1H-indol-3-yl)ethanol.

    Substitution: Formation of various substituted indoles depending on the nucleophile used.

Scientific Research Applications

1-(4,5-Dichloro-1H-indol-3-yl)-ethanone has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: Explored as a lead compound in drug discovery. Its derivatives may exhibit pharmacological activities that can be optimized for therapeutic use.

    Industry: Utilized in the development of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 1-(4,5-dichloro-1H-indol-3-yl)-ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact pathways and targets depend on the specific application and require further investigation through experimental studies.

Comparison with Similar Compounds

1-(4,5-Dichloro-1H-indol-3-yl)-ethanone can be compared with other indole derivatives:

    2-(4,5-Dichloro-1H-indol-3-yl)acetic acid: Similar structure but with an acetic acid group instead of an ethanone group. Exhibits different reactivity and applications.

    2-(5-Chloro-1H-indol-3-yl)acetic acid: Contains only one chlorine atom, leading to distinct chemical properties and biological activities.

    2-(4-Hydroxy-1H-indol-3-yl)acetic acid: Hydroxyl group substitution results in different reactivity and potential biological effects.

Properties

Molecular Formula

C10H7Cl2NO

Molecular Weight

228.07 g/mol

IUPAC Name

1-(4,5-dichloro-1H-indol-3-yl)ethanone

InChI

InChI=1S/C10H7Cl2NO/c1-5(14)6-4-13-8-3-2-7(11)10(12)9(6)8/h2-4,13H,1H3

InChI Key

ADWXRSCMMGXVQA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CNC2=C1C(=C(C=C2)Cl)Cl

Origin of Product

United States

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